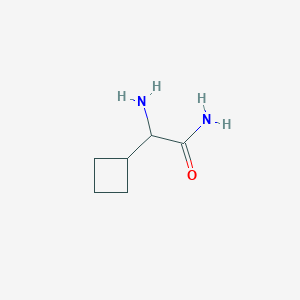

2-Amino-2-cyclobutylacetamide

Description

Significance of 2-Amino-2-cyclobutylacetamide in Contemporary Chemical Science

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure suggests considerable potential in various scientific domains. The molecule is a derivative of an α,α-disubstituted amino acid, a class of compounds that has garnered significant attention in organic and medicinal chemistry. researchgate.netnih.gov These structures are recognized as valuable building blocks for creating novel pharmaceutically active compounds and for studying biochemical processes. researchgate.net

The presence of a cyclobutyl group attached to the α-carbon of an amino acetamide (B32628) framework introduces a unique set of properties. The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a degree of conformational restriction that can be advantageous in the design of bioactive molecules. acs.org This structural rigidity can help in pre-organizing the molecule for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity. acs.org Furthermore, α,α-disubstituted amino acids are known to modify the conformational properties of peptides and can serve as precursors to a range of bioactive compounds. nih.gov

The amide functional group is of paramount importance in chemistry and biology. cam.ac.uk Amide bonds form the backbone of peptides and proteins, and their stability and hydrogen-bonding capabilities are crucial for the structure and function of these biomolecules. bohrium.comnih.gov In the context of medicinal chemistry, the amide group is a common feature in many drug molecules due to its metabolic stability. bohrium.com The combination of the cyclobutyl moiety and the amino acetamide in this compound therefore presents a scaffold that could be explored for the development of novel therapeutics, peptidomimetics, and advanced materials.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 359821-39-9 |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Note: Detailed experimental data for this compound is limited in public scientific literature.

Overview of Research Trajectories for Amide and Cyclobutyl-Containing Organic Compounds

The study of this compound is best understood within the broader context of research into its constituent functional groups.

Amide-Containing Compounds:

Amides are a cornerstone of organic chemistry and are ubiquitous in nature and industry. thieme-connect.de Research into amide-containing compounds is vast and multifaceted, with several key trajectories:

Pharmaceutical Development: The amide bond is a critical component of numerous drug candidates. google.com Its stability towards hydrolysis compared to esters makes it a favored linker in drug design. bohrium.com Research focuses on leveraging the hydrogen bonding capacity of amides to achieve high binding affinity and selectivity for biological targets. researchgate.net The synthesis of complex pharmaceuticals often involves the strategic formation of amide bonds. researchgate.net

Peptide and Protein Chemistry: As the fundamental linkage in peptides and proteins, the amide (or peptide) bond is central to biochemistry. nih.gov Understanding the geometry and rotational barriers of amide bonds is crucial for predicting protein folding and function. masterorganicchemistry.com The synthesis of peptides and peptidomimetics containing unnatural amino acids with amide linkages is an active area of research for developing new therapeutics. prismbiolab.com

Materials Science: Amides are the repeating units in polyamides, such as nylon, which are important engineering plastics. cam.ac.ukmasterorganicchemistry.com Current research in this area explores the development of novel polyamides with enhanced thermal stability, mechanical strength, and specialized properties for advanced applications.

Cyclobutyl-Containing Organic Compounds:

The cyclobutane ring, once considered a chemical curiosity due to its ring strain, is now increasingly incorporated into functional molecules, particularly in medicinal chemistry. acs.org Research into cyclobutyl-containing compounds has several important directions:

Medicinal Chemistry and Drug Design: The unique puckered three-dimensional structure of the cyclobutane ring is exploited to improve the pharmacological properties of drug candidates. acs.orgprismbiolab.com It can act as a conformational restraint, locking a molecule into a bioactive conformation and thereby increasing its potency. acs.org The cyclobutyl group can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. acs.org Furthermore, it can serve as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, to improve properties like solubility and reduce planarity. acs.org There are numerous examples of cyclobutane-containing compounds in preclinical and clinical development for various diseases. nih.gov

Natural Product Synthesis: Cyclobutane motifs are found in a variety of natural products with interesting biological activities. libretexts.org The synthesis of these complex molecules often presents significant challenges and drives the development of new synthetic methodologies.

Synthetic Methodology: The development of efficient methods for the synthesis of substituted cyclobutanes is an ongoing area of research. This includes cycloaddition reactions and the functionalization of pre-existing cyclobutane rings. bohrium.com

The convergence of these research trajectories in a single molecule like this compound highlights its potential as a valuable building block. The combination of the conformationally restricting cyclobutyl group with the versatile and biologically relevant amino amide functionality suggests that this compound and its derivatives could be instrumental in the design of novel peptides, enzyme inhibitors, and other bioactive molecules. Future research will likely focus on the development of efficient synthetic routes to access this and related compounds, followed by the exploration of their properties and applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclobutylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDDKDBIUUXHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Cyclobutylacetamide

Strategic Approaches to the Synthesis of 2-Amino-2-cyclobutylacetamide

The synthesis of this compound can be approached through various strategic pathways, each with distinct advantages concerning efficiency, scalability, and stereochemical control. These strategies range from traditional linear sequences to more sophisticated convergent and stereoselective methods.

Stereoselective Synthesis of Enantiomerically Enriched Forms of this compound

Many biologically active molecules exist as enantiomers—mirror-image isomers that can have different physiological effects. Therefore, the ability to synthesize a specific enantiomer is of paramount importance. Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over others. rsc.orgbeilstein-journals.org For this compound, which contains a chiral center at the carbon atom bearing the amino and cyclobutyl groups, stereoselective synthesis is crucial for producing enantiomerically pure forms (i.e., either the (R)- or (S)-enantiomer).

Key strategies for achieving stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. beilstein-journals.orgmdpi.com For example, the stereoselective synthesis of various amino acid analogues and other chiral compounds has been achieved through methods like Still-Gennari reactions, asymmetric aminohydroxylation, and enzymatic reactions. beilstein-journals.orgnih.govrsc.org These methods allow for precise control over the three-dimensional arrangement of atoms in the final molecule, which is essential for its intended biological function. nih.govnih.gov

Precursor Design and Chemical Reagents in this compound Synthesis

The successful synthesis of this compound relies on the careful selection of starting materials (precursors) and reagents. Precursors are molecules that provide the basic carbon framework of the target compound. An efficient synthesis often begins with a precursor that already contains some of the desired structural features, such as the cyclobutane (B1203170) ring.

One common approach involves the use of cyclobutanone (B123998) or a related derivative. The synthesis can proceed through the formation of an aminonitrile, a versatile intermediate in the synthesis of alpha-amino acids. For example, 2-Amino-2-phenylacetonitrile serves as a precursor in the synthesis of various organic compounds. Another potential precursor is 2-Amino-2'-fluoro-5-nitrobenzophenone, which is used in the synthesis of benzodiazepines. medchemexpress.com The synthesis of aminocyclobutanes can also be achieved via a [2+2] cycloaddition between a keteniminium salt and an alkene. researchgate.net

A variety of reagents are employed to carry out the necessary chemical transformations. These can include:

Aminating agents: To introduce the amino group.

Cyanide sources: Such as trimethylsilyl (B98337) cyanide, for the formation of aminonitriles.

Hydrolyzing agents: Acids or bases to convert a nitrile or amide group into the final acetamide (B32628) functionality.

Protecting group reagents: Such as Boc-anhydride (di-tert-butyl dicarbonate) to protect the amino group during intermediate steps. mdpi.com

Reducing agents: For the conversion of functional groups, if necessary.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical process in chemical synthesis to maximize product yield and purity while minimizing reaction time and side products. nsf.govnih.gov This involves systematically varying parameters such as temperature, pressure, solvent, catalyst, and the concentration of reactants. mdpi.com

For the synthesis of this compound, optimization might involve:

Solvent Selection: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature Control: Many reactions require a specific temperature range for optimal performance.

Catalyst Screening: If a catalyzed step is involved, screening different catalysts can lead to improved efficiency.

pH Adjustment: For reactions in aqueous media, controlling the pH can be crucial for both reaction rate and product stability. mdpi.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or automated flow chemistry platforms, which can rapidly screen a wide range of conditions. nih.gov For example, Bayesian optimization has been used to efficiently find the global optimum for multistep continuous flow syntheses. nih.gov The goal is to identify a robust set of conditions that provide a consistently high yield of the desired product. nsf.govnih.gov

Below is a table illustrating a hypothetical optimization of a key reaction step, highlighting how different conditions can affect the outcome.

| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | None | 24 | 45 |

| 2 | Tetrahydrofuran | 25 | Sc(OTf)₃ | 12 | 65 |

| 3 | Tetrahydrofuran | 50 | Sc(OTf)₃ | 8 | 82 |

| 4 | Acetonitrile | 50 | Yb(OTf)₃ | 8 | 78 |

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at making chemical processes more environmentally sustainable. bridgew.eduopcw.org These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. skpharmteco.com The application of green chemistry to the synthesis of this compound can lead to more economical and ecologically responsible manufacturing processes. researchgate.net

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org The Wittig reaction, for instance, can be utilized to create multiple double bonds with high E-selectivity and no racemization, demonstrating good atom economy. rsc.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. opcw.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents, which are used in large quantities and generate more waste. acs.org Both biocatalysts (enzymes) and chemical catalysts can be employed to this end. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. opcw.org

Use of Renewable Feedstocks: When possible, starting from renewable materials rather than petroleum-based feedstocks. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact. bridgew.eduskpharmteco.com

Elucidation of Reactivity and Chemical Transformations of 2 Amino 2 Cyclobutylacetamide

Chemical Reactivity of the Amino Functional Group in 2-Amino-2-cyclobutylacetamide

The primary amino group (-NH2) in this compound is a nucleophilic and basic center. Its reactivity is analogous to that of other primary amines and the amino group in α-amino acids.

Basicity and Salt Formation : The lone pair of electrons on the nitrogen atom allows the amino group to act as a base, readily reacting with acids to form ammonium (B1175870) salts. youtube.comgoogle.com For example, with hydrochloric acid, it would form this compound hydrochloride. This basicity is a key characteristic, influencing its behavior in different pH environments.

Acylation : The nucleophilic nature of the amino group enables it to react with acylating agents such as acid chlorides and acid anhydrides to form N-acylated derivatives. wikipedia.org For instance, reaction with benzoyl chloride would yield N-(1-carbamoylcyclobutyl)benzamide.

Alkylation : The amino group can undergo alkylation with alkyl halides, although this can sometimes lead to a mixture of mono-, di-, and even tri-alkylated products.

Formation of Schiff Bases : Reaction with aldehydes or ketones can lead to the formation of imines, also known as Schiff bases.

Protection Chemistry : In multi-step syntheses, the amino group often needs to be "protected" to prevent it from reacting with certain reagents. Common protecting groups for amines include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc). organic-chemistry.org These groups can be selectively removed later in the synthetic sequence. organic-chemistry.org

Reactions Involving the Amide Moiety of this compound

The amide functional group (-CONH2) is generally less reactive than the amino group. libretexts.org However, it can undergo several important transformations, typically under more forcing conditions.

Hydrolysis : The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-amino-2-cyclobutylcarboxylic acid and ammonia (B1221849). wikipedia.orglibretexts.orgsavemyexams.com

Under acidic conditions, the ammonia produced will be protonated to form an ammonium salt. youtube.comsavemyexams.com

In basic hydrolysis, the carboxylic acid will be deprotonated to form a carboxylate salt. libretexts.orgsavemyexams.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to a primary amine, yielding 1-(aminomethyl)cyclobutanamine. savemyexams.com

Dehydration : Treatment with a dehydrating agent such as thionyl chloride (SOCl2) can convert the primary amide into a nitrile, forming 2-amino-2-cyclobutylcarbonitrile. libretexts.org

Transformations of the Cyclobutyl Ring System in this compound

The cyclobutane (B1203170) ring, being a strained four-membered ring, can undergo ring-opening reactions under certain conditions, although it is more stable than its three-membered counterpart, cyclopropane.

Ring-Opening Reactions : While specific examples for this compound are not extensively documented in readily available literature, cyclobutane rings, in general, can be opened under conditions of high temperature or in the presence of certain catalysts. These reactions can be complex and may lead to a variety of linear or rearranged products. The presence of functional groups on the ring can influence the regioselectivity of the ring-opening.

Substitution Reactions : Substitution reactions on the cyclobutane ring itself are less common and often require harsh conditions or specific activation.

This compound as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable amide group, makes it a valuable building block in organic synthesis. rsc.org

The ability to selectively modify the amino and amide groups allows for the creation of a diverse library of new molecules. nih.gov By reacting the amino group with various electrophiles and transforming the amide group, chemists can systematically alter the compound's properties to explore new chemical space. nih.gov For example, a search for novel chemical entities might involve acylating the amino group with a range of carboxylic acids and then reducing the amide to an amine, followed by further functionalization.

Cyclobutane-containing molecules are of interest in medicinal chemistry due to the unique conformational constraints the four-membered ring imposes on the molecule. nih.govwisc.edu This can lead to improved binding to biological targets and favorable pharmacokinetic properties. This compound can serve as a scaffold to introduce the cyclobutane motif into larger, more complex molecules with potential therapeutic applications. nih.gov The amino and amide groups provide convenient handles for attaching the cyclobutane core to other fragments during the synthesis of a drug candidate. researchgate.net

Investigations into the Biological Activities and Mechanisms of Action of 2 Amino 2 Cyclobutylacetamide and Its Analogs

Modulation of Specific Biological Pathways by 2-Amino-2-cyclobutylacetamide

Currently, detailed studies elucidating the specific biological pathways directly modulated by this compound are not extensively available in the public domain. However, the compound is recognized within the research community as a versatile building block in the synthesis of novel bioactive molecules. Its structural features, particularly the presence of the cyclobutyl group, are thought to allow for enhanced interactions within biological systems. This has led to its use in research aimed at modulating specific biological pathways, with a particular focus on those relevant to neurological and metabolic diseases. The unique conformation of the cyclobutane (B1203170) ring can influence the binding affinity and selectivity of molecules to their biological targets, potentially leading to the development of innovative therapeutic solutions.

Interaction Mechanisms with Biological Macromolecules (e.g., Enzymes, Proteins, Receptors)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. This compound is utilized in biochemical research to explore these interactions, aiding in the elucidation of the mechanisms of action for various biological processes.

The study of protein-ligand interactions is crucial for drug discovery. The unique three-dimensional structure of this compound makes it a valuable tool for investigating these interactions. The cyclobutane ring can influence how the molecule fits into the binding pockets of proteins, potentially enhancing binding affinity and specificity. While specific protein binding partners for this compound have not been detailed in the available literature, its use as a scaffold in the synthesis of new compounds suggests its role in exploring and identifying novel protein interactions.

There is a noted interest in the application of this compound in the development of treatments for neurological disorders. This interest stems from its potential to interact with specific receptors in the brain. The compound serves as a foundational structure for the synthesis of novel drug candidates targeting these receptors. Although specific receptor binding affinities and profiles for this compound are not publicly documented, its utility in pharmaceutical development points towards its role as a precursor for molecules with desired neurological receptor interactions.

Exploratory Research into Specific Bioactive Properties of this compound and its Derivatives

The exploration of novel bioactive properties of chemical compounds and their derivatives is a continuous effort in the search for new therapeutic agents. While information on the parent compound is limited, research into its derivatives provides insights into the potential activities of this chemical class.

Research into the antimicrobial properties of derivatives containing a cyclobutane ring has shown some promising results. A study on a series of thiazolylhydrazone derivatives incorporating a 3-substituted cyclobutane ring revealed both antibacterial and antifungal activities.

Specifically, certain compounds from this series demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis and the fungal pathogen Candida tropicalis. The minimum inhibitory concentration (MIC) for the most effective compounds was reported to be 16 µg/ml. nih.gov

| Derivative Class | Microorganism | Activity | Reported MIC (µg/ml) | Reference |

|---|---|---|---|---|

| Thiazolylhydrazone with 3-substituted cyclobutane ring | Bacillus subtilis (bacterium) | Antibacterial | 16 | nih.gov |

| Thiazolylhydrazone with 3-substituted cyclobutane ring | Candida tropicalis (fungus) | Antifungal | 16 | nih.gov |

These findings suggest that the cyclobutane moiety, when incorporated into appropriate molecular scaffolds, can contribute to the development of compounds with antimicrobial properties. Further research is warranted to explore the full potential of this compound and its derivatives in this therapeutic area.

Anti-inflammatory and Anticancer Properties (based on structural similarities)

While direct studies on the anti-inflammatory and anticancer properties of this compound are not extensively available in current literature, an examination of structurally related compounds provides compelling insights into its potential in these areas. The presence of both a cyclobutane ring and an acetamide (B32628) group suggests that this compound may share biological activities with other compounds containing these moieties, which have been investigated for their therapeutic effects.

The cyclobutane moiety is a feature in a number of compounds that have been explored for their anticancer potential. The rigid, three-dimensional structure of the cyclobutane ring can be advantageous in drug design, helping to orient key functional groups in a way that maximizes interaction with biological targets. nih.gov For instance, derivatives of cyclobutane have been investigated as selective inhibitors of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and are often dysregulated in cancer.

Furthermore, research into various amide derivatives has revealed their potential as anticancer agents. Studies have shown that certain aliphatic cyclic amides exhibit notable anticancer activity. nih.gov The amide linkage is a fundamental component of many biologically active molecules and can participate in hydrogen bonding interactions with therapeutic targets. The combination of a cyclobutane ring and an acetamide group in this compound could therefore confer a unique pharmacological profile.

Investigations into compounds with structural similarities have shown activity against a range of cancer cell lines. The specific substitutions on both the cyclobutane and acetamide components can significantly influence the potency and selectivity of these compounds.

Below is a table summarizing the anticancer activity of some cyclobutane derivatives, illustrating the potential of this structural class.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| Theophylline-containing 1,2,3-triazoles with cyclobutyl amide | Lung (A549), Colon (HT-29), Breast (MCF-7), Melanoma (A375) | Displayed activity, though less than larger cyclic amide analogues | nih.gov |

| Cyclobutane-containing p97 inhibitors | Not specified | Potential as a novel class of cancer therapeutics | semanticscholar.org |

| Cyclobutane-containing KEAP1 inhibitors | Not specified | The cyclobutyl ring directs the primary amine into a favorable position in the binding pocket | nih.gov |

| (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride derivatives | Not specified | Potential as selective inhibitors of cyclin-dependent kinases (CDKs) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Amino 2 Cyclobutylacetamide Derivatives

Theoretical Underpinnings of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are based on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically altering the chemical structure of a lead compound, researchers can identify key structural features, or pharmacophores, that are essential for its therapeutic effects. nih.gov

For functionalized amino acids like Lacosamide, SAR studies have revealed several key insights:

The N-benzyl group: This part of the molecule is crucial for its activity, and modifications to this group can significantly impact anticonvulsant potency. acs.org

The 3-oxy site: The substituent at this position also plays a significant role. Small, non-polar, and non-bulky groups tend to maintain or enhance activity. scilit.comnih.gov

Chirality: The stereochemistry at the C(2) position is critical, with the (R)-enantiomer of Lacosamide being the more active form. nih.gov

QSAR takes this a step further by creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. conicet.gov.arnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., size, shape, electronic properties)—to predict the activity of new, untested compounds. conicet.gov.arnih.gov This predictive capability helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Computational Approaches to SAR Analysis

Computational methods are indispensable tools in modern drug discovery for analyzing SAR. These in silico techniques allow for the rapid evaluation of large numbers of molecules and provide a deeper understanding of drug-receptor interactions at the molecular level.

In silico methods encompass a range of computational techniques used to model and predict the biological activity of compounds. For Lacosamide and its derivatives, these methods have been employed to develop QSAR models. conicet.gov.arnih.gov In one such study, a QSAR model was developed for 18 Lacosamide derivatives, which successfully correlated their anticonvulsant activity with specific molecular descriptors calculated using Dragon software. conicet.gov.arnih.gov This model achieved a high correlation coefficient (R=0.957), indicating its strong predictive power. conicet.gov.arnih.gov

Another approach involves the use of k Nearest Neighbor (kNN) and Simulated Annealing Partial Least Squares (SA-PLS) methods to develop QSAR models for a diverse set of 48 functionalized amino acids with anticonvulsant activity. acs.org These validated models can then be used to screen virtual libraries of compounds to identify potential new anticonvulsant agents. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. This helps to understand the binding mode and the key interactions that stabilize the ligand-protein complex. For Lacosamide and its analogs, docking studies have been performed with several potential targets, including voltage-gated sodium channels (VGSCs) and collapsin response mediator protein 2 (CRMP-2). nih.govsigmaaldrich.com

Docking studies have identified putative binding sites for Lacosamide in CRMP-2, revealing five cavities that can accommodate the drug. nih.govsigmaaldrich.com These studies also highlighted key amino acid residues within these cavities that are important for binding. nih.gov In another study, docking of Lacosamide derivatives into the active site of carbonic anhydrase suggested that this enzyme could be a potential target, with favorable van der Waals interactions observed with residues such as Asn67, Gln92, Phe131, and Thr200. conicet.gov.arnih.govacs.org

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. These simulations can help to understand the dynamic nature of the binding process and how subtle changes in the ligand's structure can affect its interaction with the target.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to search for other molecules with a similar arrangement of features, and thus, potentially similar biological activity.

For anticonvulsants, merging the structural pharmacophores of Lacosamide (a functionalized amino acid) and Safinamide (an α-aminoamide) has led to the development of novel chimeric compounds with superior anticonvulsant activities. nih.govnih.govunc.edu The key pharmacophoric features include a vicinal diamine backbone with a carbonyl moiety, a chiral center, and an N-benzyl type substituent. nih.gov

Energy-optimized structure-based pharmacophore models have also been developed using the crystal structures of target enzymes like carbonic anhydrase with various inhibitors. rjptonline.org These models can be used to screen compound libraries and identify new potential inhibitors. rjptonline.org

Experimental Methodologies for SAR Elucidation

While computational methods are powerful, experimental validation is crucial for confirming SAR predictions and accurately determining the biological activity of new compounds.

The cornerstone of experimental SAR is the synthesis of a series of analogs where specific parts of the lead molecule are systematically modified. nih.gov For Lacosamide derivatives, extensive synthetic efforts have been undertaken to explore the SAR at various positions of the molecule. acs.orgnih.gov

One study focused on the N-benzyl group, preparing 43 compounds with different substituents on the aryl ring. acs.org The results showed that 4'-modified derivatives generally had the highest activity, and that non-bulky substituents at this position were well-tolerated, regardless of their electronic properties. acs.org Several of these analogs showed activity comparable to or exceeding that of Lacosamide in the maximal electroshock (MES) seizure model. acs.org

Another study investigated the 3-oxy site of Lacosamide, showing that small, non-polar substituents at this position resulted in compounds with significant seizure protection. scilit.comnih.gov The introduction of larger groups at this site led to a loss of activity, which could be partially offset by including unsaturated groups. scilit.com

The synthesis of these analogs often starts from a chiral precursor, such as D-serine, to ensure the correct stereochemistry in the final products. nih.gov Various coupling methods, such as the mixed anhydride (B1165640) method or the use of coupling reagents like DMTMM, are employed to form the amide bonds. nih.gov

The anticonvulsant activity of these newly synthesized compounds is then evaluated in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, to determine their efficacy. acs.orgnih.gov

Table 1: SAR of N-benzyl Substituted Lacosamide Analogs acs.org

| Compound | 4'-Substituent | MES ED₅₀ (mg/kg, mouse i.p.) |

| (R)-3 | H | 9.8 |

| (R)-10 | F | 6.8 |

| (R)-11 | Cl | 8.3 |

| (R)-12 | Br | 9.3 |

| (R)-13 | I | 10.4 |

| (R)-14 | CH₃ | 6.5 |

| (R)-17 | CN | 12.0 |

| (R)-21 | OCH₃ | 16.0 |

Table 2: SAR of 3-Oxy Substituted Lacosamide Analogs nih.gov

| Compound | 3-Oxy Substituent | MES ED₅₀ (mg/kg, mouse i.p.) |

| (R)-1 | OCH₃ | 9.8 |

| (R)-6 | OCH₂CH₃ | 10.1 |

| (R)-7 | O(CH₂)₂CH₃ | 13.0 |

| (R)-10 | O-cyclopropyl | 11.0 |

| (R)-17 | O-propargyl | 12.0 |

| (R)-20 | OPh | > 30 |

Biological Profiling of Structural Analogs

The biological profiling of structural analogs of 2-amino-2-cyclobutylacetamide has been a critical step in understanding their therapeutic potential. This process involves evaluating these compounds against a panel of biological targets to determine their activity and selectivity.

In the pursuit of developing inhibitors for cyclin-dependent kinase 9 (CDK9), a target for MYC-dependent cancers, researchers have explored various modifications of a core scaffold. acs.orgnih.gov One key area of investigation involved altering the aminocycloalkane ring. acs.org Shrinking a cyclopentane (B165970) ring to a cyclobutane (B1203170) ring, as seen in the comparison between compound 1 and 2 , resulted in only a minimal decrease in potency against CDK9/cyclin T1. acs.org However, further reduction to an amino-azetidine analog led to a five-fold loss in potency. acs.org This suggests that while some flexibility in the ring size is tolerated, there is a lower limit for maintaining effective interaction with the target.

Further modifications to the cyclobutane series provided additional insights. The introduction of a hydroxyl group, as in compound 6 , was compared to the installation of a pendant amine in compound 8 . nih.gov The amine-containing analog 8 showed an approximately 7-fold enhancement in potency. nih.gov This suggests that the primary amine allows for a more optimal interaction with key residues, such as Asp109 and Glu107, within the kinase binding site. nih.gov

The table below summarizes the structure and activity of these analogs against CDK9.

| Compound | R2 Substituent | CDK9 IC50 (nM) |

| 2 | aminocyclobutane | 73 |

| 3 | amino-azetidine | 250 |

| 6 | hydroxy-cyclobutane | 490 |

| 8 | diamino-cyclobutane | 73 |

Data sourced from a study on CDK9 inhibitors. acs.orgnih.gov

These findings highlight the importance of the cyclobutane moiety and the significant impact of specific functional groups on the biological activity of these analogs.

Elucidating Key Structural Features for Desired Biological Outcomes

The exploration of structure-activity relationships (SAR) has been instrumental in identifying the key structural features of this compound derivatives that are crucial for achieving desired biological effects. acs.org A central theme emerging from these studies is the importance of specific interactions with the target protein, often involving hydrogen bonding and the size and nature of the cyclic moiety.

For instance, in the context of CDK9 inhibition, the amino-pyrazolopyrimidine core of the inhibitor is positioned to form hydrogen bonds with the hinge residue Cys106. acs.org This anchoring interaction then orients the terminal amine of the cyclobutane ring to interact with solvent-exposed residues Glu107 and Asp109. acs.org It is believed that any R2 substitution that can effectively interact with both Asp109 and Glu107 enhances the hinge binding of the core structure, leading to increased biochemical potency. acs.org Substituents that only interact with one of these residues, particularly Asp109, tend to show decreased potency, likely due to a weaker or more transient interaction with the hinge. acs.org

The size of the cycloalkane ring also plays a critical role. While shrinking a cyclopentane to a cyclobutane ring was well-tolerated, further reduction to an azetidine (B1206935) ring was detrimental to activity. acs.org Conversely, expanding the ring to a diaminocyclohexane also led to decreased potency compared to its cyclobutane and cyclopentane counterparts, implying a size boundary for optimal binding. acs.org

The following table details the impact of ring size and substituent on CDK9 inhibitory activity.

| Compound | R2 Substituent | CDK9 IC50 (nM) |

| 2 | aminocyclobutane | 73 |

| 20 | diaminocyclopentane | 11 |

| 26 | diaminocyclohexane | 150 |

Data sourced from a study on CDK9 inhibitors. acs.orgnih.gov

These results underscore that the cyclobutane and cyclopentane rings represent an optimal size for this particular scaffold, allowing for the correct positioning of the key interacting groups within the binding pocket.

Exploration of Chemical Space and Scaffold Optimization Guided by SAR

The insights gained from Structure-Activity Relationship (SAR) studies have paved the way for a more systematic exploration of the chemical space surrounding the this compound scaffold. mdpi.com This involves the rational design and synthesis of new analogs with modifications aimed at enhancing potency, selectivity, and other desirable drug-like properties. mdpi.comnih.gov

One powerful approach is "SAR by Space," which accelerates the exploration of SAR by navigating vast chemical spaces to identify novel molecules with similar pharmacophores but different underlying scaffolds. mdpi.com This method allows for rapid assessment of pocket compatibility through techniques like parallel docking, streamlining the early drug discovery process. mdpi.com

In the context of optimizing AKT inhibitors, a cornerstone of one optimization campaign was a compound featuring a primary amine attached to a methyl group. researchgate.net This initial modification significantly improved the biochemical potency and provided a foundation for extensive further optimization. researchgate.net This led to the exploration of various substitutions at different positions of the core imidazo[4,5-b]pyridine ring system. researchgate.net A critical finding was that replacing a gem-dimethyl group with a cyclobutylamine (B51885) moiety dramatically improved the activity against all three AKT isoforms. researchgate.net

The table below illustrates the optimization of the scaffold, leading to the discovery of a potent AKT inhibitor.

| Compound | R-group | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |

| 6 | 1-amino-2-methylpropan-2-yl | 160 | 450 | 1200 |

| 21a | 1-aminocyclobutyl | 5.4 | 16 | 16 |

Data sourced from a study on allosteric AKT inhibitors. researchgate.net

This example demonstrates how scaffold optimization, guided by SAR, can lead to significant improvements in biological activity. The introduction of the cyclobutane ring was a key step in achieving high potency against the target kinases. researchgate.net This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery and has been successfully applied to derivatives of this compound.

Advanced Spectroscopic and Spectrometric Characterization of 2 Amino 2 Cyclobutylacetamide in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 2-Amino-2-cyclobutylacetamide is predicted to show distinct signals corresponding to each unique proton environment. The protons of the cyclobutyl ring typically appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm) due to spin-spin coupling between adjacent non-equivalent protons. The primary amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent, concentration, and temperature. Similarly, the amide (-CONH₂) protons would also appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the amide group (typically in the δ 170-180 ppm region), the quaternary carbon atom of the cyclobutyl ring bonded to the amino and acetamide (B32628) groups (δ 55-65 ppm), and the methylene (B1212753) (-CH₂) carbons of the cyclobutyl ring (δ 15-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is based on predictive models and analysis of analogous structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

| Carbonyl (C=O) | - | ~175.5 | Amide carbonyl carbon |

| Quaternary Carbon (C-NH₂) | - | ~59.0 | Cyclobutyl carbon attached to amine and acetamide groups |

| Acetamide Methylene (-CH₂-) | ~3.4 (s, 2H) | ~45.0 | Methylene group of the acetamide moiety |

| Cyclobutyl Methine/Methylene (CH/CH₂) | 1.7-2.4 (m) | ~31.0 | β-carbons of the cyclobutyl ring |

| Cyclobutyl Methylene (CH₂) | 1.6-1.9 (m) | ~16.0 | γ-carbon of the cyclobutyl ring |

| Amine (-NH₂) | Variable (br s) | - | Primary amine protons |

Two-dimensional (2D) NMR experiments provide connectivity information that is crucial for assembling the molecular structure. youtube.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons separated by two or three bonds. youtube.com For this compound, COSY spectra would be essential to trace the connectivity within the cyclobutyl ring, showing cross-peaks between adjacent methylene and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netcolumbia.edu This technique would definitively link the proton signals of the cyclobutyl ring to their corresponding carbon signals identified in the ¹³C NMR spectrum, and the acetamide methylene protons to their carbon. github.io

Correlations from the cyclobutyl protons to the quaternary carbon and the carbonyl carbon, confirming the attachment of the cyclobutyl ring to the core structure.

Correlations from the acetamide methylene protons to the carbonyl carbon, confirming the acetamide fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govspectralworks.com This allows for the calculation of a unique molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that generates ions from macromolecules or polar compounds with minimal fragmentation. wikipedia.orgnih.govnih.gov For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. The high mass accuracy of HRMS would allow for the confirmation of the elemental formula (C₆H₁₃N₂O⁺ for the protonated species). libretexts.org

Table 2: HRMS Data for this compound

| Molecular Formula | Exact Mass (Monoisotopic) | Ion Species | Calculated m/z |

| C₆H₁₂N₂O | 128.09496 | [M+H]⁺ | 129.10224 |

| C₆H₁₂N₂O | 128.09496 | [M+Na]⁺ | 151.08418 |

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. etamu.edunist.gov The ionization method typically used, electron impact (EI), is a high-energy process that causes extensive fragmentation of the analyte. imist.ma The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: The bond between the quaternary carbon and an adjacent carbon in the cyclobutyl ring could break. A primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.info

Loss of functional groups: Fragments corresponding to the loss of the amino group (-NH₂) or the entire acetamide side chain would be expected.

LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. wikipedia.orgeag.comnih.gov In a typical LC-MS/MS experiment, the protonated molecule ([M+H]⁺) is first isolated. This "precursor ion" is then subjected to collision-induced dissociation (CID) to generate a series of "product ions". eag.com This process provides definitive structural confirmation. For this compound, fragmenting the [M+H]⁺ precursor (m/z 129.1) would yield product ions characteristic of the molecule's substructures, providing a high degree of confidence in its identification, especially in complex biological or chemical matrices. annlabmed.org

Table 3: Predicted Key Fragments in Mass Spectrometry of this compound

| Proposed Fragment Ion (Structure) | m/z (Nominal Mass) | Origin |

| [C₅H₈N]⁺ | 82 | Loss of acetamide group (-CH₂CONH₂) |

| [C₂H₅NO]⁺ | 59 | Cleavage yielding the acetamide fragment |

| [C₄H₈N]⁺ | 70 | Alpha-cleavage and loss of C₂H₄ from cyclobutyl ring |

| [C₆H₁₂N]⁺ | 98 | Loss of the amide group (-CONH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amide, primary amine, and cyclobutyl moieties.

The primary amide group is a dominant feature in the IR spectrum. It is characterized by several distinct bands. A pair of medium-intensity peaks, often described as "fangs," is anticipated in the 3370–3170 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the -CONH₂ group. spectroscopyonline.commasterorganicchemistry.com The presence of two peaks in this area is a clear indicator of a primary amide. spectroscopyonline.com Furthermore, a very strong and sharp absorption, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹. This band arises from the C=O stretching vibration. quimicaorganica.orgnih.gov Another key indicator for a primary amide is the Amide II band, which appears from 1650 to 1620 cm⁻¹ due to N-H scissoring (bending) vibrations. spectroscopyonline.com

The primary amine (-NH₂) attached to the cyclobutyl ring also produces characteristic N-H stretching bands in a similar region to the amide N-H stretches, typically between 3200 and 3500 cm⁻¹. specac.com These amine stretches are generally sharper and less intense than O-H bands from alcohols. masterorganicchemistry.com The C-N stretching vibration of the aliphatic amine is expected to produce a medium to weak band in the 1250–1020 cm⁻¹ range. specac.com

The cyclobutyl group contributes absorptions from its C-H and C-C bonds. The C-H stretching vibrations of the CH₂ groups in the strained ring are anticipated just below 3000 cm⁻¹, with specific peaks observed for cyclobutane (B1203170) at approximately 2987 and 2887 cm⁻¹. docbrown.infouomustansiriyah.edu.iq The ring structure also gives rise to a unique and complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) which is characteristic of the molecule as a whole. docbrown.info

The expected IR absorption frequencies for this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Asymmetric & Symmetric Stretch | 3370 - 3170 (two bands) | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp | |

| N-H Bend (Amide II) | 1650 - 1620 | Medium | |

| Primary Amine | N-H Stretch | 3500 - 3200 (two bands) | Medium, Sharp |

| C-N Stretch | 1250 - 1020 | Medium to Weak | |

| Cyclobutyl Group | C-H Stretch (CH₂) | ~2987, ~2887 | Strong |

| C-H Bend (Scissoring) | ~1447 | Medium |

This table presents predicted data based on established spectroscopic principles for the constituent functional groups.

Advanced Analytical Methodologies for the Determination of 2 Amino 2 Cyclobutylacetamide in Complex Matrices

Development and Validation of Quantitative Analytical Procedures

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For 2-Amino-2-cyclobutylacetamide, this would involve demonstrating that the signal measured is solely from this compound and not from endogenous matrix components, impurities, or structurally related compounds.

Selectivity would be paramount in complex matrices such as plasma, urine, or tissue homogenates. Chromatographic techniques like HPLC or Gas Chromatography (GC) coupled with a selective detector are indispensable.

Chromatographic Separation: A reversed-phase HPLC method would likely be the primary choice. The unique cyclobutyl group of this compound would influence its retention behavior compared to endogenous amino acids. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile or methanol gradients with aqueous buffers), pH, and column chemistry (e.g., C18, C8) to achieve baseline separation from potential interferences.

Selective Detection: Mass Spectrometry (MS) is the gold standard for selective detection. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode would provide the highest degree of specificity. This involves monitoring a specific precursor-to-product ion transition for this compound, which is highly unlikely to be replicated by other molecules in the matrix. For GC-MS, derivatization of the amino and amide groups would be necessary to increase volatility, followed by monitoring of characteristic fragment ions.

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

To establish the precision and accuracy of a method for this compound, the following studies would be necessary:

Intra-day and Inter-day Precision: Analysis of replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same day and on different days. The precision is typically expressed as the relative standard deviation (RSD), with an acceptance criterion often set at <15% for most applications.

Accuracy: Determined by analyzing QC samples with known concentrations of this compound and comparing the measured concentration to the nominal value. Accuracy is expressed as the percentage of the nominal value, with acceptance criteria typically within 85-115%.

A hypothetical data table for precision and accuracy assessment is presented below.

| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | 6.8 | 8.2 | 105.3 |

| Medium | 50 | 4.5 | 5.9 | 98.7 |

| High | 500 | 3.1 | 4.5 | 101.2 |

Linearity and Detection Limits

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: Would be established by analyzing a series of calibration standards prepared by spiking known amounts of this compound into a blank matrix. A calibration curve would be constructed by plotting the instrument response against the concentration. The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥0.99.

Detection Limits: The LOQ would be established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy (e.g., RSD <20% and accuracy within 80-120%). The LOD would be determined based on the signal-to-noise ratio, typically at a ratio of 3:1.

A hypothetical table for linearity and detection limits is shown below.

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

Sample Preparation Strategies for Diverse Research Applications

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest from the complex matrix. The strategy would depend on the nature of the matrix and the analytical technique employed.

Protein Precipitation (PPT): For biological fluids like plasma or serum, PPT is a common first step. This involves adding a solvent such as acetonitrile or methanol to precipitate proteins, which are then removed by centrifugation. The supernatant containing this compound can then be further processed or directly injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. It involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. The choice of solvent would depend on the polarity and pKa of this compound.

Solid-Phase Extraction (SPE): SPE offers the most effective cleanup and is amenable to automation. For this compound, which is a polar and potentially charged molecule, a mixed-mode or ion-exchange SPE sorbent could be employed. This would allow for strong retention of the analyte while washing away neutral and weakly retained interferences. The analyte is then eluted with a suitable solvent.

Derivatization: For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of this compound. Silylation reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation reagents could be used to derivatize the primary amine and amide groups.

The selection and optimization of the sample preparation method would be crucial for developing a robust and reliable analytical method for this compound in various research settings.

Theoretical and Computational Investigations of 2 Amino 2 Cyclobutylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically on 2-Amino-2-cyclobutylacetamide to determine its electronic structure and predict its reactivity.

Density Functional Theory (DFT) Studies

Information unavailable.

Ab Initio Calculations

Information unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no available research articles detailing molecular dynamics simulations conducted to analyze the conformational landscape or intermolecular interactions of this compound.

In Silico Prediction of Biological Activities and ADMET Properties

No dedicated in silico studies predicting the biological activities or the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound have been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling studies aimed at elucidating the reaction mechanisms involving this compound are not present in the current scientific literature.

Broader Applications of 2 Amino 2 Cyclobutylacetamide in Specialized Chemical Research Fields

Role in Advanced Pharmaceutical Intermediates and Drug Discovery Lead Optimization

The cyclobutane (B1203170) motif is increasingly recognized as a valuable component in drug design. researchgate.netnih.gov Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates. researchgate.netnih.gov Molecules containing cyclobutyl fragments are being explored for a range of therapeutic areas, including cancer, neurological disorders, and viral infections. researchgate.netnih.gov In this context, 2-amino-2-cyclobutylacetamide serves as a key building block or scaffold for the synthesis of more complex and biologically active molecules. nih.gov

The incorporation of the this compound scaffold into drug candidates can be a strategic move during lead optimization. This process involves refining the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The cyclobutane ring can act as a rigid spacer, locking the conformation of a molecule and potentially increasing its binding affinity to a biological target. researchgate.netnih.gov Furthermore, the amino and acetamide (B32628) functionalities offer versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, derivatives of similar scaffolds, such as 2-aminothiazoles, have been extensively studied in the development of kinase inhibitors for cancer therapy. nih.goviaea.org

Table 1: Potential Therapeutic Areas for Drugs Derived from Cyclobutane-Containing Scaffolds

| Therapeutic Area | Rationale for Cyclobutane Incorporation |

| Oncology | The rigid scaffold can enhance binding to kinase active sites. researchgate.netnih.govacs.org |

| Neurological Disorders | The lipophilic nature of the cyclobutane ring can aid in crossing the blood-brain barrier. nih.govnih.gov |

| Antiviral Agents | The unique geometry can lead to novel binding modes with viral enzymes. nih.gov |

Contributions to Biochemical Research and Understanding of Biological Processes

The structural features of this compound make it a useful tool for probing and understanding fundamental biological processes at the molecular level.

Amino acid derivatives are well-known to interact with a wide variety of enzymes. nih.gov The unique constrained structure of this compound can be exploited to design specific enzyme inhibitors. mdpi.com The cyclobutane ring can mimic the transition state of an enzymatic reaction or occupy a hydrophobic pocket within the enzyme's active site, leading to potent and selective inhibition. For example, compounds with a cyclobutane moiety have been investigated as inhibitors for enzymes like cyclin-dependent kinases (CDKs). acs.org The development of such inhibitors is crucial for studying the role of specific enzymes in cellular pathways and for validating them as drug targets. mdpi.com

Table 2: Examples of Enzyme Classes Potentially Targeted by this compound Derivatives

| Enzyme Class | Potential Mechanism of Inhibition |

| Kinases | ATP-competitive inhibition by occupying the adenine (B156593) binding pocket. nih.govacs.org |

| Proteases | Mimicking the tetrahedral intermediate of peptide bond hydrolysis. |

| Transferases | Blocking the substrate binding site. |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.gov Small molecules that can modulate these interactions are invaluable research tools and potential therapeutics. nih.gov Amino acids and their derivatives have been shown to modulate PPIs. nih.gov The rigid scaffold of this compound can be used to design molecules that either disrupt or stabilize specific PPIs. By functionalizing the amino and acetamide groups with different chemical moieties, researchers can create libraries of compounds to screen for PPI modulatory activity. This approach can help to elucidate the specific amino acid residues involved in a PPI and to understand the structural basis of the interaction.

Potential in Material Science for Polymer and Novel Material Development

The incorporation of cyclic monomers, such as those derived from this compound, into polymers can lead to materials with unique and desirable properties. nih.govessentialchemicalindustry.orgwikipedia.org The rigidity of the cyclobutane ring can enhance the thermal stability and mechanical strength of a polymer. researchgate.netrsc.org

Polymers containing amino acid functionalities are also of great interest for biomedical applications due to their potential biocompatibility and biodegradability. nih.gov Polyamides and polyesters derived from amino acids can be designed to degrade under physiological conditions, making them suitable for applications such as drug delivery systems and tissue engineering scaffolds. The polymerization of monomers derived from this compound could lead to novel polyamides or polyesters with a unique combination of rigidity from the cyclobutane ring and functionality from the amino acid backbone. researchgate.net The properties of these polymers, such as their glass transition temperature and crystallinity, could be tuned by copolymerizing the cyclobutyl-containing monomer with other monomers. researchgate.netnih.gov

Table 3: Potential Properties of Polymers Incorporating this compound

| Property | Influence of this compound |

| Thermal Stability | The rigid cyclobutane ring can increase the glass transition temperature (Tg). researchgate.net |

| Mechanical Strength | The constrained ring structure can enhance the modulus and hardness of the material. researchgate.net |

| Biocompatibility | The amino acid-like structure may confer biocompatibility. nih.gov |

| Functionalization | The amino and amide groups provide sites for further chemical modification. tu-dresden.demdpi.com |

Applications in Agricultural Chemistry for Agrochemical and Crop Enhancement Research

Amino acid derivatives have been a fruitful source of new agrochemicals, including herbicides and fungicides. nih.govresearchgate.net These compounds can act by inhibiting essential enzymes in weeds or pathogenic fungi. nih.gov The unique structure of this compound makes it an interesting starting point for the discovery of new agrochemicals with novel modes of action.

For example, many commercial herbicides act by inhibiting amino acid biosynthesis in plants. nih.gov Derivatives of this compound could be designed to target these or other essential plant enzymes. The cyclobutane ring could confer increased metabolic stability in the plant or soil, leading to longer-lasting effects. Furthermore, the stereochemistry of the amino acid moiety can be crucial for biological activity, and enantiomerically pure forms of this compound derivatives could exhibit enhanced potency and selectivity. mdpi.com Some naturally occurring amino acid derivatives have also shown insecticidal activity, opening another avenue for the potential application of compounds derived from this compound in crop protection. nih.govresearchgate.net

Utility as a Reagent in Advanced Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes. sigmaaldrich.comsci-hub.stresearchgate.net Amino acids, due to their polar nature, are often derivatized before analysis by techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.govnih.gov this compound, or a reactive derivative thereof, could potentially be used as a chiral derivatizing agent for the enantioselective analysis of other amino acids or chiral amines. nih.gov

The principle behind a chiral derivatizing agent is that it reacts with the enantiomers of an analyte to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. The unique structure of this compound could lead to the formation of diastereomers with good chromatographic resolution. Furthermore, the incorporation of a specific functional group into the this compound structure could enhance the sensitivity of detection, for example, by introducing a fluorophore for fluorescence detection or a readily ionizable group for mass spectrometry. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 2 Amino 2 Cyclobutylacetamide

Exploration of Undiscovered Synthetic Pathways and Efficient Catalytic Methods

The development of novel and efficient synthetic routes to 2-Amino-2-cyclobutylacetamide and its derivatives is a primary area of future research. Current synthetic strategies for α-amino amides often involve multi-step processes that may lack stereochemical control and generate significant waste. Future explorations are likely to focus on catalytic and enantioselective methods to improve efficiency and yield.

Key research directions may include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the direct and enantioselective synthesis of this compound from simple precursors. For instance, methods like the catalytic enantioselective synthesis of D-α-amino amides from aliphatic aldehydes could be adapted. rsc.org The use of primary α-amino amides themselves as multifunctional organocatalysts in asymmetric transformations is another promising avenue. mdpi.com

Borrowing Hydrogen Catalysis: Ruthenium-catalyzed N-alkylation of α-amino acid amides using alcohols, a process known as borrowing hydrogen catalysis, offers an atom-economical and environmentally friendly alternative to traditional alkylation methods. nih.gov This could be explored for the derivatization of the amino group in this compound.

Flow Chemistry: Continuous flow synthesis methodologies can offer improved safety, scalability, and efficiency compared to batch processes. The application of flow chemistry to the synthesis of this compound could lead to higher throughput and better process control.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Organocatalysis, transition metal catalysis rsc.orgmdpi.com |

| Borrowing Hydrogen Catalysis | High atom economy, use of benign reagents | Ruthenium catalysis, sustainable chemistry nih.gov |

| Flow Chemistry | Improved safety, scalability, and efficiency | Process chemistry, continuous manufacturing |

Identification of Novel Biological Targets and Therapeutic Applications

The cyclobutane (B1203170) motif is increasingly recognized as a valuable component in medicinal chemistry, offering a rigid scaffold that can improve metabolic stability and binding affinity. nih.gov The unique three-dimensional structure of cyclobutane can be exploited to design molecules with novel pharmacological profiles. researchgate.netnih.govplu.mx

Future research into the therapeutic applications of this compound could focus on:

Neurological Disorders: Given that α-aminoamide derivatives have been investigated for their role in the central nervous system, including the treatment of restless legs syndrome and addictive disorders, this compound could be a scaffold for developing novel CNS-active agents. google.com

Oncology: The cyclobutane ring is present in some anticancer drugs, and its conformational rigidity can be advantageous in designing potent and selective enzyme inhibitors. nih.gov Derivatives of this compound could be screened for activity against various cancer cell lines.

Infectious Diseases: The structural rigidity and potential for diverse functionalization make this compound a candidate for the development of new antimicrobial or antiviral agents. Cyclobutane-containing natural products have demonstrated a range of biological activities, including antimicrobial and antibacterial effects. openmedicinalchemistryjournal.comresearchgate.netnih.gov

Enzyme Inhibition: The α-amino amide moiety can act as a zinc-binding group, suggesting potential applications as enzyme inhibitors, for example, against histone deacetylases (HDACs). mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid prediction of molecular properties and the design of novel compounds. stanford.eduijcrt.org For this compound, these computational tools can accelerate research in several ways:

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific biological targets. mdpi.comnih.govmdpi.com These models can explore a vast chemical space to identify candidates with high predicted activity and favorable pharmacokinetic profiles.

Bioactivity Prediction: Machine learning models can be trained on existing datasets of bioactive molecules to predict the potential biological targets and activities of this compound and its analogs. biorxiv.orggithub.com This can help prioritize compounds for experimental testing.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. This can guide the rational design of more potent and selective compounds.

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures with desired properties. mdpi.comnih.govmdpi.com | Accelerated discovery of lead compounds. |

| Bioactivity Prediction | ML models predict biological targets and activities based on chemical structure. biorxiv.orggithub.com | Efficient screening and prioritization of candidates. |

| QSAR Modeling | Establishes relationships between molecular structure and biological activity. | Rational design of more potent and selective molecules. |

Development of Advanced Functional Materials Incorporating this compound

The incorporation of amino acid derivatives into polymers can impart desirable properties such as biodegradability, biocompatibility, and functional side chains. researchgate.net this compound could serve as a unique monomer or building block for the creation of advanced functional materials.

Potential research avenues include:

Biodegradable Polymers: The amide and potentially ester functionalities (if derivatized) could contribute to the biodegradability of polymers incorporating this molecule. Poly(ester amide)s and poly(β-amino ester)s are classes of biodegradable polymers with various biomedical applications. acs.orgnih.gov

Polyamides and Poly(amino acid)s: As a diamine equivalent, it could be used in the synthesis of novel polyamides with unique thermal and mechanical properties. Polymers based on amino acids are being explored for drug delivery applications due to their biocompatibility and slow degradation rates. nih.gov

Functionalized Surfaces: The amino group provides a handle for grafting this compound onto surfaces to modify their properties, for example, to improve protein adsorption or cell adhesion for biomedical implants. nih.gov

Conducting Polymers: While less conventional, heterocyclic amines like 2-aminothiazole (B372263) can be polymerized to form conducting polymers. mdpi.com The unique electronic properties of the cyclobutane ring could be explored in this context.

Expansion into Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, using renewable feedstocks, reducing waste, and employing catalytic methods. yale.eduacs.org The future synthesis of this compound will likely be guided by these principles.

Key areas for green chemistry research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Catalytic approaches are generally more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. skpharmteco.com This includes exploring the use of water or bio-based solvents in the synthesis.

Renewable Feedstocks: Investigating the possibility of deriving the cyclobutane core or other parts of the molecule from renewable resources.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. yale.edu

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-cyclobutylacetamide, and how can reaction parameters be optimized?

Methodological Answer: A common approach involves refluxing a chloroacetamide precursor with a primary amine in benzene under nitrogen for 14–60 hours . Optimization includes adjusting reaction time, solvent polarity, and amine equivalents. Computational tools like the PISTACHIO and REAXYS databases can predict feasible pathways and guide parameter selection (e.g., temperature, catalysts) . For cyclobutyl derivatives, steric effects may necessitate longer reaction times or elevated temperatures.

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Solid-Phase Extraction (SPE): Effective for removing polar impurities using C18 or silica-based cartridges .

- Thin-Layer Chromatography (TLC): Preliminary monitoring with solvents like ethyl acetate/hexane (3:7) identifies optimal column chromatography conditions .

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences. Cyclobutyl groups may require lower temperatures due to hydrophobicity.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR (¹H/¹³C): Confirm cyclobutyl ring integrity via coupling constants (e.g., J = 8–10 Hz for adjacent protons) and carbon chemical shifts (δ ~25–35 ppm for cyclobutyl carbons) .

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches theoretical mass (e.g., C₆H₁₀N₂O: 126.0793 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .

- First Aid: For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can in vitro bioactivity assays be designed to evaluate the therapeutic potential of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors linked to cyclobutyl analogs (e.g., GABAₐ for neuroactivity) .

- Dose-Response Curves: Use 3D cell cultures or organoids to assess IC₅₀/EC₅₀ values across 0.1–100 µM ranges. Include positive controls (e.g., gabapentin for neuroactive comparisons) .